![molecular formula C13H17Cl2NO2 B099788 3-[Bis(2-chloroethyl)amino]-p-toluic acid methyl ester CAS No. 18583-88-5](/img/structure/B99788.png)
3-[Bis(2-chloroethyl)amino]-p-toluic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Bis(2-chloroethyl)amino]-p-toluic acid methyl ester is a chemical compound that belongs to the class of nitrogen mustard derivatives. These compounds are known for their alkylating properties, which make them useful in various applications, particularly in medicinal chemistry. The compound is characterized by the presence of a benzoic acid core substituted with a bis(2-chloroethyl)amino group and a methyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(bis(2-chloroethyl)amino)-4-methyl-, methyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-amino-4-methylbenzoic acid.
Alkylation: The amino group is then alkylated using 2-chloroethyl chloride in the presence of a base such as sodium hydroxide to form the bis(2-chloroethyl)amino group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bis(2-chloroethyl)amino group, converting it to a less reactive amine.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or thiourea.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of hydroxyl or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
3-[Bis(2-chloroethyl)amino]-p-toluic acid methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use as an anticancer agent due to its alkylating properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through alkylation, where it forms covalent bonds with nucleophilic sites in biological macromolecules such as DNA and proteins. This alkylation can lead to the cross-linking of DNA strands, thereby inhibiting DNA replication and transcription, ultimately resulting in cell death. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 3-(bis(2-chloroethyl)amino)-: Similar structure but lacks the methyl ester group.
Benzoic acid, 4-(bis(2-chloroethyl)amino)-: Similar structure but with the bis(2-chloroethyl)amino group at a different position on the benzoic acid ring.
Uniqueness
The presence of the methyl ester group in benzoic acid, 3-(bis(2-chloroethyl)amino)-4-methyl-, methyl ester enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes. This structural feature may contribute to its unique biological activity and its potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
18583-88-5 |
---|---|
Molekularformel |
C13H17Cl2NO2 |
Molekulargewicht |
290.18 g/mol |
IUPAC-Name |
methyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate |
InChI |
InChI=1S/C13H17Cl2NO2/c1-10-3-4-11(13(17)18-2)9-12(10)16(7-5-14)8-6-15/h3-4,9H,5-8H2,1-2H3 |
InChI-Schlüssel |
RMYQWYZCXZASAT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N(CCCl)CCCl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N(CCCl)CCCl |
Key on ui other cas no. |
18583-88-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.